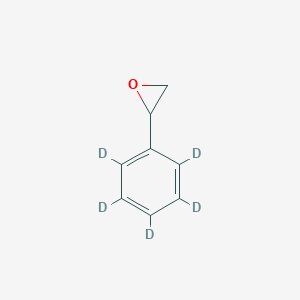

2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane

Description

BenchChem offers high-quality 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMVMTVKBNGEAK-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CO2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane: Structural Rationale, Metabolic Tracing, and Analytical Workflows

Executive Summary

In the fields of molecular toxicology and pharmacokinetic profiling, tracing the biotransformation of reactive intermediates is notoriously difficult due to their transient nature and rapid degradation. 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane —commonly known as styrene-d5 oxide —is a stable isotope-labeled derivative of styrene oxide designed specifically to solve this problem. By serving as an ideal internal standard (IS) and a metabolic tracer, this compound allows researchers to map cytochrome P450 activation pathways, evaluate epoxide hydrolase kinetics, and quantify genotoxic blood adducts with absolute mass spectrometric precision.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will dissect the causality behind its structural design, explore its role in stereospecific metabolism, and provide a self-validating analytical protocol for its use in clinical biomonitoring.

Structural & Isotopic Rationale

The precise placement of isotopes in a tracer molecule dictates its kinetic behavior in vitro and in vivo. The nomenclature 2-(2,3,4,5,6-pentadeuteriophenyl)oxirane specifies that all five deuterium atoms are localized exclusively on the aromatic ring, leaving the aliphatic oxirane (epoxide) ring entirely unlabeled[].

The Causality of Isotope Placement: Enzymatic detoxification of styrene oxide (via hydrolysis or conjugation) and its toxicological mechanisms (covalent binding to DNA) occur via nucleophilic attack at the C7 and C8 aliphatic carbons of the oxirane ring[2]. If these carbons were deuterated, the molecule would exhibit a primary kinetic isotope effect (KIE), altering the reaction rate and rendering it an inaccurate model for the unlabeled toxin. By isolating the heavy isotopes on the phenyl ring, the molecule achieves a +5 Da mass shift without perturbing the activation energy required for ring-opening. This ensures it behaves kinetically identical to endogenous styrene oxide.

Quantitative Physicochemical Properties

| Property | Value | Causality / Significance in Research |

| Chemical Formula | C₈H₃D₅O | The +5 Da mass shift completely prevents isotopic interference from the target analyte's M+1/M+2 envelope during MS analysis. |

| Molecular Weight | 125.18 g/mol | Distinctly resolved from unlabeled styrene oxide (120.15 g/mol )[3]. |

| CAS Number (Racemic) | 1346603-12-0[4] | Standard identifier for the racemic isotopic mixture used in general biomonitoring. |

| CAS Number (R-enantiomer) | 192506-02-8[5] | Enables stereospecific tracking of the highly mutagenic (R)-enantiomer. |

| Log P | ~1.6[3] | Its lipophilic nature allows rapid crossing of biological membranes and cellular accumulation. |

Mechanistic Role in Biotransformation

Styrene is a ubiquitous industrial solvent. Upon inhalation or ingestion, it undergoes hepatic bioactivation primarily driven by Cytochrome P450 2E1 (CYP2E1), converting the alkene into the highly reactive electrophile, styrene oxide[6].

Because styrene oxide is genotoxic, the body relies on rapid clearance mechanisms. The primary detoxification route is catalyzed by microsomal epoxide hydrolase (mEH) , which cleaves the epoxide to form 1,2-phenylethanediol (styrene glycol)[2]. A secondary, parallel pathway involves conjugation with glutathione (GSH) via Glutathione S-Transferases (GSTs) [2].

When detoxification pathways are saturated, the electrophilic oxirane ring attacks nucleophilic sites on biological macromolecules, forming stable N7-guanine DNA adducts and hemoglobin adducts[7]. Deuterated tracers like 2-(2,3,4,5,6-pentadeuteriophenyl)oxirane are utilized to map these exact pathways, as the heavy label allows researchers to distinguish exogenously applied xenobiotics from endogenous background noise.

Metabolic pathway of Styrene-d5 Oxide and its detoxification.

Stereochemistry and Enantioselective Toxicity

Styrene oxide contains a chiral center at the C8 position, existing as (R) and (S) enantiomers. Toxicological studies have established that the (R)-enantiomer is significantly more mutagenic than the (S)-enantiomer[8].

The utility of chiral labeled standards, such as (R)-(+)-Styrene-d5 Oxide [5], is paramount in modern pharmacokinetics. In vitro human liver microsome studies reveal that mEH exhibits profound enantioselectivity: it hydrolyzes the (S)-enantiomer with a Vmax approximately five times higher than that of the (R)-enantiomer[8]. Furthermore, when racemic styrene oxide is present, the (R)-enantiomer competitively inhibits the hydrolysis of the (S)-enantiomer[8]. Using enantiopure deuterated standards allows researchers to independently quantify these divergent half-lives and assess interindividual genetic polymorphisms in mEH activity.

Self-Validating Analytical Workflow: HS-SPME-GC-MS/MS

Isotope-dilution gas chromatography-mass spectrometry (GC-MS) is the definitive gold standard for quantifying trace levels of styrene oxide in human blood[9]. Because epoxides are highly volatile and chemically unstable, traditional liquid-liquid extraction often results in catastrophic analyte loss.

Below is a field-proven, self-validating protocol utilizing Headspace Solid-Phase Microextraction (HS-SPME) to ensure absolute quantitative integrity.

Step 1: Matrix Aliquoting and IS Equilibration

-

Procedure: Aliquot 1.0 mL of whole blood into a 10 mL headspace vial. Immediately spike with 50 µL of a 1 µg/mL 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane solution. Seal immediately with a PTFE-lined septum.

-

Causality: Epoxides are highly reactive and prone to spontaneous hydrolysis in aqueous matrices. By introducing the d5-isotopologue immediately upon sample collection, any subsequent degradation or protein binding affects both the analyte and the internal standard equally. This creates a self-validating system where the final MS ratio remains absolute, regardless of physical recovery losses.

Step 2: Headspace Solid-Phase Microextraction (HS-SPME)

-

Procedure: Incubate the vial at 40°C for 10 minutes to reach vapor-phase equilibrium. Expose a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes.

-

Causality: Traditional solvent extraction requires a dry-down (evaporation) step, which inadvertently volatilizes the low-boiling styrene oxide. HS-SPME selectively extracts the volatile epoxide directly from the vapor phase without the use of liquid solvents, maximizing sensitivity and completely eliminating evaporative losses.

Step 3: Thermal Desorption and GC Separation

-

Procedure: Retract the fiber and insert it into the GC inlet set to 250°C for 3 minutes. Utilize a mid-polarity capillary column (e.g., DB-624) with a helium carrier gas flow of 1.0 mL/min.

-

Causality: Rapid thermal desorption ensures a sharp, narrow injection band, which is critical for peak resolution. The mid-polarity stationary phase effectively resolves the epoxide from endogenous aliphatic blood constituents.

Step 4: Selected Ion Monitoring (SIM) Mass Spectrometry

-

Procedure: Operate the mass spectrometer in positive electron ionization (EI) mode. Monitor m/z 120 (M⁺) and 91 (tropylium ion, C₇H₇⁺) for the unlabeled analyte, and m/z 125 (M⁺) and 96 (C₇H₂D₅⁺) for the d5-labeled IS.

-

Causality: The +5 Da shift of the pentadeuterated standard completely isolates its signal from the natural isotopic envelope of the target analyte. Monitoring the tropylium fragment confirms the structural integrity of the phenyl ring during fragmentation, ensuring high analytical specificity and eliminating false positives[9].

References

- Isotope labelled Products - BioOrganics: rac Styrene-d5 Oxide, bioorganics.biz.

- (R)-(+)-Styrene-d5 Oksida CAS#: 192506-02-8, chemwhat.id.

- CYP2E1 Metabolism of Styrene Involves Allostery, nih.gov.

- An In-depth Technical Guide to the Biological Activity of (S)-Styrene Oxide, benchchem.com.

- Metabolism of styrene-7,8-oxide in human liver in vitro: interindividual variation and stereochemistry, nih.gov.

- General method for determining ethylene oxide and related NT-guanine DNA adducts by gas chromatography-electron capture mass spectrometry, cdc.gov.

- CAS 192506-02-8 (R)-(+)-Styrene-[d5] Oxide, bocsci.com.

- Styrene Oxide | C6H5CHCH2O | CID 7276, nih.gov.

- Determination of styrene and styrene-7,8-oxide in human blood by gas chromatography-mass spectrometry, researchgate.net.

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BioOrganics [bioorganics.biz]

- 5. (R)-(+)-Stirena-d5 Oksida CAS#: 192506-02-8 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 6. CYP2E1 Metabolism of Styrene Involves Allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Metabolism of styrene-7,8-oxide in human liver in vitro: interindividual variation and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Molecular weight calculation of styrene oxide-d5

Precision Mass Spectrometry and Isotopic Tracing: A Comprehensive Guide to the Molecular Weight and Exact Mass Calculation of Styrene Oxide-d5

Executive Summary

In the realm of xenobiotic metabolism and pharmacokinetic (PK) profiling, stable isotope-labeled internal standards (SIL-IS) are indispensable for mitigating matrix effects and ensuring quantitative rigor. Styrene oxide-d5 (C₈H₃D₅O), featuring a fully deuterated phenyl ring, serves as the gold-standard tracer for evaluating the bioactivation of styrene. This technical guide deconstructs the mass metrics of styrene oxide-d5, delineating the critical distinction between average molecular weight (essential for stoichiometric formulation) and monoisotopic exact mass (the cornerstone of high-resolution mass spectrometry).

Mechanistic Application: The Styrene Bioactivation Pathway

Styrene is a widely utilized industrial chemical whose toxicity is primarily mediated by its metabolic intermediates. In mammalian systems, styrene is oxidized by cytochrome P450 enzymes (predominantly CYP2E1) to form the reactive and genotoxic intermediate, styrene oxide[1]. To mitigate cellular damage, microsomal epoxide hydrolase (mEH) rapidly catalyzes the hydrolysis of styrene oxide into the less toxic 1,2-phenylethanediol (styrene glycol)[2].

When researchers quantify these metabolic fluxes in vitro or in vivo, native styrene oxide is highly susceptible to rapid degradation and matrix-induced ionization suppression. By introducing styrene oxide-d5 as an internal standard, scientists can track the exact enzymatic conversion rates. The +5 Da mass shift ensures that the SIL-IS does not suffer from isotopic cross-talk with the native analyte's M+1 or M+2 heavy isotope peaks.

Caption: Metabolic pathway of styrene bioactivation and mEH-mediated detoxification.

Theoretical Framework: Isotopic Mass vs. Average Molecular Weight

A common pitfall in mass spectrometry method development is the conflation of average molecular weight with monoisotopic exact mass.

-

Average Molecular Weight: Calculated using the standard atomic weights of elements, which reflect the weighted average of all stable isotopes found in terrestrial environments[3]. This value is strictly used for macroscopic laboratory tasks, such as weighing powders to prepare a standard stock solution.

-

Monoisotopic Exact Mass: Calculated using the mass of the most abundant, lowest-mass isotope for each element (e.g., ¹²C, ¹H, ¹⁶O), except for artificially enriched isotopes like Deuterium (²H), where the exact mass of that specific isotope is used[4]. High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, separate ions based on this exact mass.

Deconstructive Calculation of Styrene Oxide-d5

Styrene oxide-d5 (Phenyl-d5) has the chemical formula C₈H₃D₅O . To calculate its mass metrics with absolute precision, we utilize the fundamental constants curated by the National Institute of Standards and Technology (NIST)[5] and the International Union of Pure and Applied Chemistry (IUPAC)[3].

Table 1: Fundamental Atomic Weights and Monoisotopic Masses

| Element | Symbol | Isotope | Monoisotopic Mass (Da) | Average Atomic Weight ( g/mol ) |

| Carbon | C | ¹²C | 12.000000 | 12.011 |

| Hydrogen | H | ¹H | 1.007825 | 1.008 |

| Deuterium | D | ²H | 2.014102 | 2.014 |

| Oxygen | O | ¹⁶O | 15.994915 | 15.999 |

By aggregating the elemental composition (8 Carbons, 3 Hydrogens, 5 Deuteriums, 1 Oxygen), we derive the final mass parameters required for both formulation and instrumental detection.

Table 2: Deconstructive Mass Calculation for C₈H₃D₅O

| Component | Count | Total Exact Mass Contribution (Da) | Total Average Mass Contribution ( g/mol ) |

| Carbon (C) | 8 | 96.000000 | 96.088 |

| Hydrogen (H) | 3 | 3.023475 | 3.024 |

| Deuterium (D) | 5 | 10.070510 | 10.070 |

| Oxygen (O) | 1 | 15.994915 | 15.999 |

| Total | 17 | 125.088900 Da | 125.181 g/mol |

Application Note: When setting up a Multiple Reaction Monitoring (MRM) transition on a triple quadrupole mass spectrometer, the Q1 precursor ion selection must target the protonated adduct[M+H]⁺. Therefore, adding the mass of a proton (~1.007 Da) to the exact mass yields a target precursor m/z of approximately 126.096 .

Experimental Workflow: LC-MS/MS Protocol Utilizing Styrene Oxide-d5

To accurately quantify the formation of styrene oxide in an in vitro microsomal assay, the following protocol leverages styrene oxide-d5 in a self-validating extraction system. The causality behind each step is explicitly defined to ensure scientific integrity.

Step-by-Step Methodology:

-

Microsomal Incubation: Incubate styrene (substrate) with human liver microsomes (containing CYP2E1 and mEH) and NADPH in a phosphate buffer (pH 7.4) at 37°C.

-

Causality: NADPH is the required electron donor for CYP450-mediated epoxidation.

-

-

Reaction Quenching & IS Spiking: At the designated time point (e.g., 15 minutes), quench the 100 µL reaction by adding 300 µL of ice-cold acetonitrile containing 50 ng/mL of styrene oxide-d5.

-

Causality: The sudden drop in temperature and high organic solvent concentration immediately denatures the enzymes, halting the highly transient conversion of styrene oxide to styrene glycol. Introducing the SIL-IS at the exact moment of quenching ensures it undergoes the exact same downstream losses as the native analyte.

-

-

Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate to the quenched mixture. Vortex for 2 minutes and centrifuge at 14,000 x g for 5 minutes. Extract the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.

-

Causality: Epoxides are moderately polar but susceptible to hydrolysis in highly aqueous, acidic, or basic conditions. Ethyl acetate provides high recovery of the epoxide while leaving polar matrix proteins and salts in the aqueous phase.

-

-

Reconstitution and LC-MS/MS Analysis: Reconstitute the residue in 100 µL of 50% methanol. Inject 5 µL onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

-

Self-Validation Check: Monitor the absolute peak area of the styrene oxide-d5 MRM transition (m/z 126.1 -> fragment) across all samples in the batch.

-

Causality: A variance of <15% Coefficient of Variation (CV) in the IS peak area confirms that the extraction efficiency is consistent and that no unpredictable, sample-specific ion suppression is occurring in the ESI source.

-

Caption: LC-MS/MS experimental workflow utilizing styrene oxide-d5 as an internal standard.

References

- Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice. nih.gov.

- Metabolic pathways for styrene. EH, epoxide hydrolase.

- Standard

- Atomic Weights and Isotopic Compositions for All Elements. nist.gov.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 4. Atomic mass - Wikipedia [en.wikipedia.org]

- 5. Atomic Weights and Isotopic Compositions for All Elements [physics.nist.gov]

Isotopic Precision in Pharmacokinetics: A Technical Guide to Styrene Oxide-d5 vs. Styrene Oxide-d8

Executive Summary

Styrene oxide (SO) is a highly reactive, genotoxic epoxide intermediate formed during the biotransformation of styrene, a process primarily catalyzed by the hepatic cytochrome P450 enzyme CYP2E1[1]. Because of its transient nature and rapid detoxification into styrene glycol by microsomal epoxide hydrolase (mEH)[2], accurate quantification and metabolic tracing of SO require robust analytical methodologies. Stable isotope-labeled standards are indispensable in these workflows. However, the selection between partially deuterated styrene oxide-d5 and fully deuterated styrene oxide-d8 is not arbitrary. As detailed in this whitepaper, the choice is governed by strict mechanistic principles—specifically, the avoidance of kinetic isotope effects (KIE) in enzymatic assays and the optimization of mass spectrometric resolution in absolute quantification.

Structural and Isotopic Topography

Native styrene oxide (

-

Styrene oxide-d5 (Phenyl-d5): Features deuterium substitution exclusively on the aromatic phenyl ring (

). The oxirane ring remains in its native, protonated state. -

Styrene oxide-d8: A fully deuterated isotopologue (

) where all eight hydrogen atoms are replaced by deuterium[4].

Table 1: Physicochemical & Isotopic Comparison

| Property | Styrene Oxide (Native) | Styrene Oxide-d5 | Styrene Oxide-d8 |

| Molecular Formula | |||

| Molecular Weight | 120.15 g/mol | 125.18 g/mol | 128.20 g/mol |

| Mass Shift ( | 0 Da | +5 Da | +8 Da |

| Isotopic Location | None | Phenyl ring exclusively | Fully deuterated |

| Primary Application | Reference Standard | Metabolic Tracing | IDMS Internal Standard |

| KIE Risk at Oxirane | N/A | Zero (Native C-H bonds) | High (C-D bonds alter |

Mechanistic Causality: The Role of Kinetic Isotope Effects (KIE)

As a Senior Application Scientist, I frequently observe assay failures stemming from the misapplication of internal standards. The choice between -d5 and -d8 hinges on the reaction mechanics of the oxirane ring and the specific goal of the experiment.

Metabolic Tracing and Secondary KIE (Why we use -d5)

When studying the enzymatic kinetics of mEH or glutathione S-transferases (GSTs), the oxirane ring undergoes nucleophilic attack and ring-opening[2]. If styrene oxide-d8 is used as a substrate tracer in these live assays, the presence of deuterium on the oxirane carbons alters the zero-point vibrational energy of the bonds. During the

Causality: By utilizing styrene oxide-d5, the reactive oxirane center remains isotopically native. This guarantees that the labeled tracer behaves kinetically identical to the endogenous metabolite, ensuring high-fidelity pharmacokinetic data while still providing a +5 Da mass shift for MS tracking.

Isotope Dilution Mass Spectrometry (Why we use -d8)

For the absolute quantification of SO in complex biological matrices (e.g., blood or urine), the primary goal is analytical resolution, not enzymatic fidelity. In Isotope Dilution Mass Spectrometry (IDMS), the internal standard is spiked into the sample after biological processes have been quenched (e.g., during solvent extraction)[5].

Causality: Styrene oxide-d8 provides a +8 Da mass shift, which completely isolates its signal from the natural isotopic envelope (M+1, M+2) of native SO. This eliminates isotopic cross-talk and drastically improves the signal-to-noise ratio in GC-MS or LC-MS/MS workflows[5]. Because the standard is added post-metabolism, KIE is irrelevant.

Decision matrix for selecting between -d5 and -d8 isotopologues.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Absolute Quantification of Styrene Oxide in Blood via GC-MS (Using SO-d8)

This protocol utilizes positive ion chemical ionization (PCI) GC-MS to achieve highly sensitive detection limits[5].

-

Sample Quenching & Spiking: Transfer 2.0 mL of whole blood into a pre-chilled 8 mL vial containing 4.0 mL of n-pentane. Immediately spike with 2.0 ng of Styrene oxide-d8 (Internal Standard) to account for extraction recovery variations[5].

-

Extraction: Vortex the biphasic mixture vigorously for 5 minutes. Centrifuge at 3000 x g for 10 minutes at 4°C to resolve the phases.

-

Concentration: Carefully transfer the upper organic (pentane) layer to a clean vial. Concentrate under a gentle stream of ultra-high-purity nitrogen to a final volume of 100 µL. Critical Step: Do not evaporate to dryness, as SO is highly volatile.

-

GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column. Use PCI mode with methane as the reagent gas.

-

System Validation: Monitor the pseudo-molecular ions

at m/z 121 for native SO and m/z 129 for SO-d8. Construct a calibration curve; a linear response with

Protocol 2: In Vitro mEH Kinetic Assay (Using SO-d5)

This assay measures the detoxification of SO into styrene glycol without artificially altering the reaction kinetics[2].

-

Incubation Mixture: Prepare a 500 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and 0.5 mg/mL human liver microsomes (HLM)[1].

-

Initiation: Initiate the reaction by adding Styrene oxide-d5 to achieve final concentrations ranging from 10 µM to 500 µM.

-

Incubation: Incubate at 37°C in a shaking water bath. Because -d5 lacks deuterium at the reaction site, mEH will hydrolyze it to styrene glycol-d5 at the native physiological rate.

-

Quenching: At designated time points (e.g., 0, 5, 10, 15 min), withdraw 50 µL aliquots and quench by adding 150 µL of ice-cold acetonitrile containing a generic internal standard (e.g., fluconazole).

-

Centrifugation & Analysis: Centrifuge at 15,000 x g for 10 min. Analyze the supernatant via LC-MS/MS, monitoring the transition for styrene glycol-d5 to determine the precise rate of enzymatic formation.

Metabolic pathway of styrene bioactivation and detoxification.

Data Synthesis: Mass Spectrometry Fragmentation

Understanding the fragmentation patterns is critical for setting up Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods. Native SO yields a strong tropylium ion base peak at m/z 91 under Electron Ionization (EI)[6]. The mass shifts of the isotopologues predictably alter these diagnostic fragments.

Table 2: Diagnostic Mass Spectrometry Ions

| Ionization Mode | Target Ion | Native SO (m/z) | SO-d5 (m/z) | SO-d8 (m/z) |

| EI-MS | Molecular Ion | 120 | 125 | 128 |

| EI-MS | Base Peak (Tropylium-derived) | 91 | 96 | 98 |

| PCI-MS | Pseudo-molecular | 121 | 126 | 129 |

References

1.3 - NIH PubChem[3] 2.4 - ChemicalBook[4] 3.5 - PubMed / NIH[5] 4. 2 - Benchchem[2] 5.1 - PMC / NIH[1] 6.7 - PubMed / NIH[7] 7.6 - ChemicalBook[6]

Sources

- 1. CYP2E1 Metabolism of Styrene Involves Allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. STYRENE OXIDE-D8, 97+ ATOM % D | 148076-33-9 [chemicalbook.com]

- 5. Determination of styrene and styrene-7,8-oxide in human blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Styrene oxide(96-09-3) MS spectrum [chemicalbook.com]

- 7. Determination of styrene oxide adducts in DNA and DNA components [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane (Styrene-d5 Oxide)

Introduction: The Strategic Value of Deuteration in Scientific Research

In the realms of pharmaceutical development, metabolic research, and quantitative analysis, the strategic replacement of hydrogen with its stable isotope, deuterium, offers a powerful tool for elucidating complex biological processes and enhancing analytical precision. Deuterated compounds, while chemically similar to their protium counterparts, possess a greater mass, which imparts subtle but significant changes in their physicochemical properties. This guide provides a comprehensive technical overview of 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane, a deuterated analog of styrene oxide, focusing on its synthesis, analytical characterization, and critical applications for researchers, scientists, and drug development professionals.

The primary advantage of deuteration lies in the kinetic isotope effect (KIE), where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] This difference in bond strength can alter the rate of chemical reactions, particularly those involving the cleavage of a C-H/C-D bond, which is often a rate-limiting step in drug metabolism.[2] By observing these changes, researchers can gain profound insights into reaction mechanisms and metabolic pathways.[1] Furthermore, the mass difference is readily detectable by mass spectrometry, making deuterated compounds the "gold standard" for use as internal standards in quantitative bioanalysis.[3][4]

This guide will focus on 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane, also known as Styrene-d5 Oxide. A specific stereoisomer, (R)-(+)-Styrene-d5 Oxide, has been assigned the CAS number 192506-02-8 .[5] This compound is synthesized from its precursor, Styrene-d5 (CAS: 5161-29-5).[6]

Synthesis of 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane

The most common and efficient method for synthesizing oxiranes (epoxides) from alkenes is through epoxidation.[7][8] In the case of 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane, the starting material is Styrene-d5. The epoxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[7][8]

Reaction Mechanism: Epoxidation of Styrene-d5

The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond of the styrene-d5 molecule in a single step. This process is highly efficient and generally results in good yields of the corresponding epoxide.

Experimental Protocol: Synthesis of 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane

This protocol is a representative procedure for the epoxidation of Styrene-d5.

Materials:

-

Styrene-d5 (CAS: 5161-29-5)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Styrene-d5 (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

-

Addition of m-CPBA: Slowly add m-CPBA (1.1 equivalents) to the stirred solution in small portions over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane can be purified by flash column chromatography on silica gel.

Caption: Workflow for the synthesis of 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane.

Analytical Characterization

A combination of analytical techniques is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and for confirming the position and extent of deuteration.[9]

-

¹H NMR: In the ¹H NMR spectrum, the aromatic region will be devoid of signals, confirming the successful pentadeuteration of the phenyl ring. The protons on the oxirane ring will be visible, typically in the range of 2.5-4.0 ppm.[10]

-

²H NMR: The ²H NMR spectrum will show a signal in the aromatic region, directly observing the incorporated deuterium atoms.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbons of the oxirane ring and the phenyl ring. The carbon atoms bonded to deuterium will exhibit characteristic splitting patterns and a slight upfield shift compared to their protium counterparts.

| ¹H NMR Data (Expected) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~2.7 | Oxirane CH₂ |

| ~3.1 | Oxirane CH₂ |

| ~3.8 | Oxirane CH |

| ¹³C NMR Data (Expected) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~51 | Oxirane CH₂ |

| ~52 | Oxirane CH |

| ~125-138 | Aromatic C-D |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and assess the isotopic purity of the compound.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of C₈H₃D₅O (125.18 g/mol ).

-

Isotopic Distribution: High-resolution mass spectrometry can be used to analyze the isotopic distribution and quantify the percentage of the desired d5 species versus d4, d3, etc.[11]

Caption: Logical workflow for the analytical characterization of the deuterated product.

Applications in Research and Development

Internal Standard in Quantitative Mass Spectrometry

The most prominent application of 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane is as an internal standard for the quantification of styrene oxide in biological matrices using isotope dilution mass spectrometry (IDMS).[3] Deuterated internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[3][4] This ensures that they co-elute during chromatography and experience the same effects of sample preparation (e.g., extraction losses) and matrix effects (ion suppression or enhancement) in the mass spectrometer.[12][13] By adding a known amount of the deuterated standard to a sample, the ratio of the analyte to the standard can be used to accurately and precisely determine the concentration of the analyte.[14]

Metabolic and Mechanistic Studies

Styrene is metabolized in vivo primarily by cytochrome P450 enzymes to form styrene oxide, which is a reactive electrophile.[15][16] This epoxide can then be detoxified by epoxide hydrolase to form styrene glycol or can react with cellular macromolecules.[11] The use of deuterated styrene or styrene oxide can help elucidate the metabolic fate and the mechanisms of toxicity. The kinetic isotope effect can provide insights into which C-H bonds are broken during metabolism.[1] If the deuteration of the phenyl ring does not significantly alter the rate of metabolism, it suggests that the oxidation of the aromatic ring is not a major metabolic pathway. Conversely, if a kinetic isotope effect is observed, it could indicate the involvement of the aromatic ring in the metabolic process.

Caption: Simplified metabolic pathway of styrene to styrene oxide and its subsequent detoxification.

Conclusion

2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane is a valuable tool for researchers in drug development, toxicology, and analytical chemistry. Its synthesis via the epoxidation of commercially available Styrene-d5 is straightforward, and its characterization is readily achieved using standard analytical techniques. Its primary application as an internal standard in mass spectrometry provides unparalleled accuracy and precision in the quantification of styrene oxide. Furthermore, its use in metabolic studies can offer crucial insights into the biotransformation and potential toxicity of styrene. This in-depth guide provides the foundational knowledge for the effective synthesis, characterization, and application of this important deuterated compound.

References

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Styrene Oxide. Retrieved from [Link]

-

Khanh, P. H., Hirano, T., & Tsuruta, T. (1971). Deuterated Epoxides and Their Polymers. I. Synthesis of cis- and trans-Propylene Oxide-1-d and Their NMR Spectra. Journal of Macromolecular Science, Part A: Chemistry, 5(7), 1287-1296. Retrieved from [Link]

-

Berdeaux, O., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(2), 233-243. Retrieved from [Link]

-

Kaur, S., Hollander, D., Haas, R., & Lawson, A. M. (1989). Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin. Biomarkers and environmental health sciences, 80, 161-172. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). α-Methylstyrene-d5 Oxide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Styrene-d5. Retrieved from [Link]

-

Mohler, F. L., Williamson, L., & Wells, E. J. (1951). Mass spectra of some deuterostyrenes. Journal of Research of the National Bureau of Standards, 47(3), 188. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-mass spectra of styrene oxide formed from styrene in the reaction of 1 with (a) ¹⁶O2, (b) ¹⁸O2, and (c) ¹⁶O2 and H2¹⁸O. Retrieved from [Link]

-

NIST. (n.d.). Oxirane, phenyl-. Retrieved from [Link]

-

Al-Jibouri, H. A., et al. (2020). Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(ii)dibenzotetramethyltetraaza[17]annulene complex immobilized on amino-functionalized SBA-15. RSC advances, 10(60), 36561-36570. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

-

YouTube. (2009, October 22). Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA). Retrieved from [Link]

-

Unravelling Reaction Products of Styrene Oxide Adsorbed on Ag(111) Using REMPI-Assisted Temperature-Programmed Desorption. (2019). The Journal of Physical Chemistry C, 123(50), 30374-30381. Retrieved from [Link]

-

Insights into the Mechanism of O(3P)-Mediated Oxidation of Alkenes through Kinetic Isotope Effects and Computational Modeling. (2024). The Journal of Organic Chemistry, 89(4), 2185-2193. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Phenylmethyl)oxirane. Retrieved from [Link]

-

Wenner, U., et al. (2001). Metabolism of styrene in the human liver in vitro: interindividual variation and enantioselectivity. Xenobiotica, 31(2), 81-91. Retrieved from [Link]

-

Echemportal.org. (n.d.). Chemical Substance Search. Retrieved from [Link]

-

Epoxidation of styrene over Fe(Cr)-MIL-101 metal–organic frameworks. (2015). RSC Advances, 5(76), 61858-61864. Retrieved from [Link]

-

Collom, S. L., et al. (2010). CYP2E1 Metabolism of Styrene Involves Allostery. Drug Metabolism and Disposition, 38(9), 1456-1463. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Oxirane, phenyl- (CAS 96-09-3). Retrieved from [Link]

-

A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. (2024). Molecules, 29(15), 3429. Retrieved from [Link]

- Process for preparing styrene oxide. (1991). U.S. Patent No. 5,041,569.

-

A Structural Study of Epoxidized Natural Rubber (ENR-50) and Its Cyclic Dithiocarbonate Derivative Using NMR Spectroscopy Techniques. (2012). Molecules, 17(9), 10858-10871. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

Fiveable. (2025, August 15). Kinetic isotope effect. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Styrene oxide. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Kinetic isotope effect – Knowledge and References. Retrieved from [Link]

-

Polymer Source. (n.d.). Deuterated Styrene-d8. Retrieved from [Link]

- Synthesis of styrene oxide. (1952). U.S. Patent No. 2,582,114.

-

JournalsPub. (2025, July 15). Greener Ways of Synthesizing Styrene Oxide. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. a2bchem.com [a2bchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(ii)dibenzotetramethyltetraaza[14]annulene complex immobilized on amino-functionalized SBA-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. tandfonline.com [tandfonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. resolvemass.ca [resolvemass.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Metabolism of styrene in the human liver in vitro: interindividual variation and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CYP2E1 Metabolism of Styrene Involves Allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

Basic reactivity of deuterated phenyloxirane in organic synthesis

An In-depth Technical Guide to the Basic Reactivity of Deuterated Phenyloxirane in Organic Synthesis

Introduction: The Subtle Power of a Neutron in Epoxide Chemistry

Phenyloxirane, commonly known as styrene oxide, is a cornerstone electrophile in organic synthesis. Its strained three-membered ring readily opens upon reaction with a variety of nucleophiles, providing a stereospecific gateway to valuable 1,2-difunctionalized compounds.[1][2] This reactivity is fundamental in the construction of complex molecules, from pharmaceuticals to materials.[3][4] When one or more hydrogen atoms in the phenyloxirane scaffold are replaced with deuterium, its stable, heavier isotope, the fundamental reactivity can be significantly altered. This modification, while seemingly minor, introduces a powerful tool for mechanistic elucidation and for tuning the properties of molecules in drug development.[5][6]

The underlying principle governing these changes is the Kinetic Isotope Effect (KIE), a phenomenon where the rate of a chemical reaction changes upon isotopic substitution.[7][8][9] The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[8][9][10] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken.[7][10] This guide provides an in-depth analysis of how deuteration impacts the core reactivity of phenyloxirane, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Isotopic Labeling Strategies

The strategic placement of deuterium is crucial for probing reaction mechanisms. Phenyloxirane offers several sites for deuteration: the α-carbon (benzylic), the β-carbon (terminal), and the aromatic ring. The synthesis of specifically labeled isotopologues typically involves the epoxidation of a corresponding deuterated styrene precursor.

A common approach is the de novo synthesis from deuterated building blocks.[11] For instance, deuterated styrene can be prepared and subsequently oxidized using an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield the desired deuterated phenyloxirane.[12]

Experimental Protocol: Synthesis of Phenyloxirane-α-d₁

This protocol outlines a representative synthesis starting from a deuterated precursor.

Step 1: Reduction of a-Chloroacetophenone

-

In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve α-chloroacetophenone in anhydrous ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borodeuteride (NaBD₄) portion-wise over 30 minutes. The deuterium from NaBD₄ will be incorporated at the benzylic position.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction carefully with water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-1-phenylethanol-1-d₁.

Step 2: Epoxide Formation

-

Dissolve the 2-chloro-1-phenylethanol-1-d₁ from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Add a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), to the solution.

-

Stir the mixture at room temperature for 12 hours. The base facilitates an intramolecular Sₙ2 reaction, where the alkoxide displaces the chloride to form the epoxide ring.

-

Extract the product, phenyloxirane-α-d₁, with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography.

Part 2: Mechanistic Implications of Deuteration on Ring-Opening Reactions

The regioselectivity of phenyloxirane ring-opening is highly dependent on the reaction conditions.[2] In basic or neutral media, the reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered β-carbon.[1][13] Under acidic conditions, the mechanism shifts to have significant Sₙ1 character, where the nucleophile preferentially attacks the more substituted α-carbon (benzylic), which can better stabilize the developing positive charge in the transition state.[1][14][15] Deuteration at the α or β positions provides a direct probe into these mechanisms.

Acid-Catalyzed Ring-Opening: Probing the Sₙ1-like Transition State

In an acid-catalyzed reaction (e.g., methanolysis with H₂SO₄), the epoxide oxygen is first protonated to form a better leaving group.[15] The C-O bond begins to break, creating a transition state with significant carbocationic character at the benzylic (α) carbon.

-

α-Deuteration (Phenyloxirane-α-d₁): When the α-carbon is deuterated, a secondary kinetic isotope effect (SKIE) is expected. The hybridization of the α-carbon changes from sp³ in the ground state to sp²-like in the transition state. An sp²-hybridized carbon has a less sterically constrained environment for C-H(D) bending vibrations compared to an sp³ center. This leads to a smaller difference in zero-point energy between the C-H and C-D bonds in the transition state than in the ground state. The result is a small normal SKIE (kH/kD > 1, typically 1.1-1.25), where the deuterated compound reacts slightly slower. This observation supports a mechanism with an Sₙ1-like transition state.[7]

-

β-Deuteration (Phenyloxirane-β-d₂): Deuteration at the β-carbon, which is not the primary site of electronic change, would be expected to have a negligible effect on the rate of an Sₙ1-like reaction at the α-carbon.

The diagram below illustrates the acid-catalyzed pathway and the influence of α-deuteration.

Caption: Mechanism of acid-catalyzed ring-opening and the effect of α-deuteration.

Base-Catalyzed Ring-Opening: A Classic Sₙ2 Pathway

Under basic conditions (e.g., with sodium methoxide in methanol), the reaction is a direct nucleophilic attack. The strong nucleophile attacks the less sterically hindered β-carbon, leading to inversion of stereochemistry at that center.[1][13]

-

α-Deuteration (Phenyloxirane-α-d₁): Since the Cα-D bond is not broken or significantly rehybridized in the rate-determining step of attack at the β-carbon, the KIE is expected to be negligible (kH/kD ≈ 1).

-

β-Deuteration (Phenyloxirane-β,β-d₂): In this case, the nucleophile directly attacks the β-carbon. A very small secondary KIE might be observed due to changes in the steric environment and hyperconjugation at the transition state, but a primary KIE is not expected as the C-D bond is not cleaved.[7] Any observed effect would be minor compared to primary KIEs.

The workflow for a comparative kinetic study is outlined below.

Caption: Experimental workflow for determining the Kinetic Isotope Effect (KIE).

Part 3: Quantitative Analysis of Reactivity

The magnitude of the KIE provides invaluable, quantitative insight into the transition state structure. A summary of expected outcomes for the methanolysis of phenyloxirane is presented below.

| Reaction Condition | Deuteration Site | Mechanism | Expected KIE (kH/kD) | Primary Product Regioisomer |

| Acidic (H₂SO₄/MeOH) | α-carbon | Sₙ1-like | > 1 (e.g., 1.1-1.2)[7] | Attack at α-carbon[1][2] |

| Acidic (H₂SO₄/MeOH) | β-carbon | Sₙ1-like | ≈ 1 | Attack at α-carbon[1][2] |

| Basic (NaOMe/MeOH) | α-carbon | Sₙ2 | ≈ 1 | Attack at β-carbon[1][2] |

| Basic (NaOMe/MeOH) | β-carbon | Sₙ2 | ≈ 1 | Attack at β-carbon[1][2] |

Part 4: Applications in Drug Development and Metabolic Studies

The principles governing the reactivity of deuterated phenyloxirane have direct applications in the pharmaceutical industry.

-

Improving Metabolic Stability: Many drug molecules are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of a C-H bond.[16] If a drug contains a phenyloxirane-like moiety at a metabolically vulnerable position, deuterating that site can slow down its breakdown due to the KIE. This can lead to improved pharmacokinetic profiles, such as a longer half-life, reduced dosage frequency, and lower patient-to-patient variability.[17][][19] The strategic incorporation of deuterium can enhance a drug's therapeutic efficacy and safety.[5][6][11]

-

Elucidating Metabolic Pathways: Deuterium-labeled compounds serve as powerful probes to understand how a drug is metabolized.[5] By synthesizing a drug with deuterium at a specific site and analyzing the metabolites, researchers can pinpoint which C-H bonds are targeted by metabolic enzymes. If a metabolite is found to have lost the deuterium label, it confirms that the labeled site was a point of metabolic attack. This information is critical for lead optimization and designing more robust drug candidates.[5]

Conclusion

Deuterated phenyloxirane is more than just a heavy analogue of a common synthetic intermediate; it is a precision tool for the study of reaction mechanisms. The selective incorporation of deuterium allows for the quantitative assessment of transition state structures through the kinetic isotope effect. Under acidic conditions, a secondary KIE at the α-position confirms an Sₙ1-like mechanism, while the absence of a significant KIE under basic conditions is consistent with an Sₙ2 pathway. These fundamental insights are not merely academic; they inform the rational design of molecules in drug discovery, enabling scientists to enhance metabolic stability and map complex biological pathways. The subtle change of a single neutron provides a powerful and versatile strategy in the modern chemist's toolkit.

References

- An In-depth Technical Guide to the Synthesis of Deuterated Phenolic Compounds - Benchchem. (benchchem.com)

- Mechanistic studies and deuterium labelling experiments - ResearchGate.

- Kinetic isotope effect - Wikipedia. (en.wikipedia.org)

- Mechanistic studies a Deuterium labeling experiment - ResearchGate.

- Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio. (aquigenbio.com)

- Epoxide Synthesis and Ring-Opening Reactions - Encyclopedia.pub. (encyclopedia.pub)

- Kinetic Isotope Effects in Organic Chemistry - Macmillan Group. (macmillan.princeton.edu)

- Kinetic Isotope Effects - Chemistry LibreTexts. (chem.libretexts.org)

- A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - MDPI. (mdpi.com)

- Kinetic Isotope Effects | OpenOChem Learn. (openochem.com)

- 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook - Lumen Learning. (courses.lumenlearning.com)

- Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (masterorganicchemistry.com)

- Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. (mdpi.com)

- Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI. (ncbi.nlm.nih.gov)

- Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. (deuterium.com)

- Epoxides: methods of synthesis, reactivity, practical significance - ResearchGate.

- Synthesis of Deuterated Compounds by Flow Chemistry - PubMed. (pubmed.ncbi.nlm.nih.gov)

- Enhancing catalytic epoxide ring-opening selectivity using surface-modified Ti3C2Tx MXenes - NSF PAR. (par.nsf.gov)

- Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide - Benchchem. (benchchem.com)

- The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret

- Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group. (macmillan.princeton.edu)

- Deuterium in drug discovery: progress, opportunities and challenges - PMC. (ncbi.nlm.nih.gov)

- Directed Nucleophilic Addition of Phenoxides to Cyclopropenes - PMC. (ncbi.nlm.nih.gov)

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy - BOC Sciences. (bocsci.com)

- Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols | The Journal of Physical Chemistry A - ACS Public

- Synthesis of di‐deuterated cis‐β‐phenoxyvinyl benziodoxolone - ResearchGate.

- From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuter

- Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs - ResearchGate.

- Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides - csbsju. (employees.csbsju.edu)

- Deuter

- Technical Support Center: Optimizing Ring-Opening of (S)-Styrene Oxide - Benchchem. (benchchem.com)

- Ring‐opening of styrene oxide with various nucleophiles catalyzed by N‐tosylurea - ResearchGate.

- 19.5: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (chem.libretexts.org)

- Ring-Opening Polymerization of ε-Caprolactone and Styrene Oxide–CO 2 Coupling Reactions Catalyzed by Chelated Dehydroacetic Acid–Imine Aluminum Complexes - MDPI. (mdpi.com)

- Ch17: Nucleophilic Addition - University of Calgary. (ucalgary.ca)

- Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles - MDPI. (mdpi.com)

Sources

- 1. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 6. jrfglobal.com [jrfglobal.com]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Kinetic Isotope Effects | OpenOChem Learn [learn.openochem.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. aliphatic nucleophilic substitution [faculty.csbsju.edu]

- 14. chimia.ch [chimia.ch]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. isotope.com [isotope.com]

Foreword: The Critical Role of Isotopic Purity in Modern Drug Development

An In-Depth Technical Guide to Determining Isotopic Enrichment Levels of 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane

In the landscape of pharmaceutical research, deuterated compounds are indispensable tools.[1] Their use as internal standards in pharmacokinetic (PK) studies and as active pharmaceutical ingredients (APIs) designed to have an altered metabolic profile—the "deuterium clamp"—has become a cornerstone of modern drug development.[2][3] The subject of this guide, 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane, is a prototypical example of a deuterated building block. Its structure combines a stable, isotopically labeled aromatic ring with a reactive oxirane moiety, making it a valuable precursor for synthesizing metabolic tracers or novel drug candidates.[4]

However, the utility of any deuterated compound is directly proportional to the accuracy with which its isotopic enrichment is known. An incompletely deuterated standard can lead to significant errors in bioanalytical quantification, while variable enrichment in a deuterated API can affect its metabolic stability and, consequently, its safety and efficacy profile.[5][6] Regulatory bodies rightfully demand rigorous characterization of these compounds.[7]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to accurately determine the isotopic enrichment of 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane. We will move beyond mere procedural lists to explain the causality behind methodological choices, grounding our protocols in the authoritative principles of analytical chemistry. The core of this work is built on a dual-technique approach—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—which, when used in concert, provide an unassailable, self-validating system for isotopic characterization.[8][9]

Foundational Concepts: Isotopic Enrichment vs. Species Abundance

Before proceeding to analytical protocols, it is crucial to distinguish between two fundamental and often confused terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within a molecule.[6] For 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane, if the isotopic enrichment is 99%, it means that at any given labeled position on the phenyl ring (positions 2 through 6), there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[10]

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[6][10] Due to the statistical nature of deuteration, a batch with 99% isotopic enrichment will not contain 99% d₅-molecules. It will contain a predictable distribution of isotopologues (d₅, d₄, d₃, etc.), with the d₅ species being the most abundant.[6]

Accurate characterization requires measuring the isotopic enrichment, which then allows for the calculation of the expected species abundance. Regulatory agencies require a thorough analysis of this isotopologue distribution.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): A Quantitative Fingerprint

For a molecule like 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane, which is expected to be reasonably volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining isotopic enrichment.[11][12] The gas chromatograph first separates the analyte from non-deuterated starting materials or other impurities, ensuring that the mass spectrum is of a pure compound.[13] The mass spectrometer then provides a precise measurement of the mass-to-charge (m/z) ratio, allowing for the quantification of the different isotopologues.

The Causality of the GC-MS Approach

The core principle involves ionizing the molecule (typically via electron ionization, EI) and analyzing the resulting molecular ion cluster. The non-deuterated parent molecule, 2-phenyloxirane, has a molecular weight of 120.15 g/mol . The target pentadeuterated molecule has a theoretical monoisotopic mass corresponding to the replacement of five ¹H atoms with five ²H atoms. By examining the relative intensities of the ion signals for the d₅, d₄, d₃, etc., species, we can calculate the overall enrichment. A crucial step in this analysis is to computationally correct for the natural abundance of ¹³C, which also contributes to M+1 and M+2 peaks and would otherwise interfere with the accurate measurement of lower-level isotopologues.[14][15]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined to ensure strong signal intensity without detector saturation.

-

-

Instrument & Method Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A standard, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes. (This program should be optimized to ensure good separation from any potential impurities).

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Mode: Full Scan.

-

Scan Range: m/z 40-200. This range will comfortably cover the molecular ion cluster and key fragments.

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane.

-

Extract the mass spectrum for this peak, ensuring to average across the peak width and subtract the background spectrum.

-

Locate the molecular ion cluster. The theoretical monoisotopic mass of the d₅ species (C₈H₃D₅O) is the primary ion of interest.

-

Record the intensities of the ions corresponding to the d₅, d₄, d₃, d₂, d₁, and d₀ species.

-

Apply a validated algorithm or software to deconvolve the raw data, correcting for the natural isotopic abundance of ¹³C, to calculate the final isotopic enrichment value.[16]

-

Data Presentation: Hypothetical Mass Spectral Data

The following table summarizes the expected molecular ion region for a sample with high isotopic enrichment.

| Isotopologue | Theoretical m/z (Monoisotopic) | Observed Relative Abundance (%) (Raw Data) | Corrected Species Abundance (%) (After ¹³C Deconvolution) |

| d₅ (C₈H₃D₅O) | 125.09 | 100.0 | 98.5 |

| d₄ (C₈H₄D₄O) | 124.08 | 7.5 | 1.4 |

| d₃ (C₈H₅D₃O) | 123.08 | 0.8 | <0.1 |

| d₂ (C₈H₆D₂O) | 122.07 | <0.1 | <0.1 |

| d₁ (C₈H₇D₁O) | 121.07 | <0.1 | <0.1 |

| d₀ (C₈H₈O) | 120.06 | <0.1 | <0.1 |

Note: The calculation from corrected species abundance to isotopic enrichment per site is derived from these values using binomial expansion principles.[6][10]

Visualization: GC-MS Analytical Workflow

Caption: Workflow for isotopic enrichment analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

While MS provides excellent quantitative data on the distribution of isotopologues, NMR spectroscopy offers definitive, site-specific information and is considered the gold standard for structural confirmation.[1][] For 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane, ¹H-NMR (Proton NMR) is exceptionally powerful for quantifying the level of deuteration.

The Causality of the NMR Approach

The fundamental principle is straightforward: deuterium atoms do not produce a signal in a standard ¹H-NMR spectrum. Therefore, the degree of deuteration on the phenyl ring can be determined by the disappearance of the corresponding proton signals.[1] By integrating the very small residual proton signals on the aromatic ring and comparing this integral to the integral of a fully protonated, stable region of the molecule (in this case, the oxirane ring protons), we can calculate a highly accurate measure of isotopic enrichment.[6] This method directly measures the H/D ratio at the labeled sites. Furthermore, ²H-NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence exclusively in the aromatic region.[18]

Experimental Protocol: Quantitative ¹H-NMR (qNMR)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane.

-

Dissolve the sample in a high-purity deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent does not contain residual proton signals in the aromatic region of interest.

-

For the highest accuracy, a certified quantitative internal standard can be added, though for enrichment calculation, internal referencing to the non-deuterated part of the molecule is sufficient and often preferred to avoid adding another variable.

-

-

Instrument & Method Parameters:

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion and sensitivity.

-

Probe: Ensure the probe is properly tuned and shimmed for maximum resolution.

-

Key Acquisition Parameters for Quantification:

-

Pulse Angle: Use a 90° pulse to ensure full excitation.

-

Relaxation Delay (D1): Set a long delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified (both the residual aromatic and the oxirane protons). A D1 of 30-60 seconds is often a safe starting point. This is critical for ensuring that all signals are fully relaxed and their integrals are directly proportional to the number of protons.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the small residual proton signals.

-

-

-

Data Processing & Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum and perform a meticulous baseline correction across the entire spectral width.

-

Integrate the signals corresponding to the oxirane protons (CH and CH₂ groups, typically between δ 2.5-4.5 ppm). Set the total integral of this region to its theoretical proton count (3.00).

-

Integrate the residual signals in the aromatic region (typically δ 7.0-7.5 ppm).

-

The isotopic enrichment is calculated based on the residual proton integral.

-

Data Presentation: Hypothetical ¹H-NMR Data and Calculation

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration Value | Calculation Step |

| Oxirane CH₂ | ~2.8 - 3.2 | m | (Set to 3.00) | Reference Integral (3 Protons) |

| Oxirane CH | ~4.0 | dd | ||

| Residual Aromatic H | ~7.2 - 7.4 | m | 0.025 | Measured Residual Integral |

Enrichment Calculation:

-

Theoretical Aromatic Integral (if 0% Deuteration): 5.00

-

Measured Residual Aromatic Integral: 0.025

-

Percentage of Residual Protons: (0.025 / 5.00) * 100% = 0.5%

-

Isotopic Enrichment (%D): 100% - 0.5% = 99.5%

Visualization: NMR Analytical Workflow

Caption: Workflow for isotopic enrichment analysis by qNMR.

A Self-Validating System: The Power of a Combined Approach

While each technique is powerful, the highest level of scientific and regulatory confidence is achieved by using them in concert.[1][11] The data from MS and NMR should be orthogonal and corroborative. The isotopic enrichment value calculated from NMR, which is a direct measure of H/D ratio at the labeled sites, should be used to predict the theoretical isotopologue distribution (species abundance). This predicted distribution should then closely match the experimentally measured distribution from GC-MS (after ¹³C correction).[6]

This cross-validation procedure creates a self-validating system, providing definitive proof of the structure, the site of labeling, and the quantitative isotopic enrichment of 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane. This robust, multi-faceted characterization ensures the generation of reliable and defensible data, which is paramount for successful research outcomes and regulatory submissions.[1]

References

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Benchchem.

- Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.

- How Isotopes Are Identified - Isotope Detection Methods. Isotope.com.

- A Researcher's Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards. Benchchem.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.

- NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry (ACS Publications).

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Moravek.

- NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed.

- Determination of Isotopic Purity by Accurate Mass LC/MS. Almac.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing.

- Isotopic analysis by nuclear magnetic resonance. Wikipedia.

- A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards. Benchchem.

- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

- Enrichment. Cambridge Isotope Laboratories, Inc.

- DGet! An open source deuteration calculator for mass spectrometry data. bioRxiv.

- GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube.

- Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology.

- Isotope-labeled Pharmaceutical Standards. Alfa Chemistry.

- Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy.

- Applications of oxetanes in drug discovery and medicinal chemistry. PMC.

- Application Notes and Protocols for (2R)-2-(3,4-Dichlorophenyl)oxirane in Medicinal Chemistry. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. isotope.com [isotope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. isotope.com [isotope.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. youtube.com [youtube.com]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. almacgroup.com [almacgroup.com]

- 16. researchgate.net [researchgate.net]

- 18. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

Elucidating the Metabolic Flux of Styrene Oxide: A Technical Guide Utilizing d5-Isotopic Tracers

Styrene oxide (SO) is a highly reactive, chiral epoxide and the primary genotoxic metabolite of styrene. Understanding its biotransformation is critical for toxicology, occupational health, and the development of xenobiotic metabolic models. However, tracking the metabolic flux of SO in complex biological matrices is notoriously difficult due to endogenous background interference and the transient nature of epoxides.

To overcome these analytical bottlenecks, the deployment of d5-labeled isotopic tracers (specifically, ring-d5 styrene oxide) has become the gold standard. This whitepaper provides an in-depth, mechanistic exploration of d5-styrene oxide metabolism, detailing the causality behind isotopic experimental design, enantioselective kinetics, and self-validating in vitro protocols.

Mechanistic Overview of d5-Styrene Oxide Metabolism

Styrene is initially oxidized by hepatic cytochrome P450 (CYP450) monooxygenases to form styrene oxide. Once formed, this reactive epoxide is rapidly detoxified through two primary enzymatic cascades :

-

The Epoxide Hydrolase (mEH) Pathway: Microsomal epoxide hydrolase catalyzes the addition of water to the epoxide ring, yielding styrene glycol. This intermediate is subsequently oxidized by alcohol and aldehyde dehydrogenases into mandelic acid (MA) and phenylglyoxylic acid (PGA), the primary urinary biomarkers of exposure .

-

The Glutathione S-Transferase (GST) Pathway: Cytosolic GSTs catalyze the conjugation of the epoxide with reduced glutathione (GSH), ultimately leading to the excretion of mercapturic acid derivatives .

Metabolic biotransformation of d5-styrene oxide via mEH and GST pathways.

The Causality of Isotope Placement: Why Ring-d5?

When designing stable isotope-labeled experiments, the position of the deuterium atoms is critical. If deuterium were placed on the oxirane side-chain (e.g.,

By utilizing ring-d5 styrene oxide , the deuterium atoms are localized on the stable phenyl ring. This ensures absolute isotopic fidelity—the +5 Da mass shift is conserved across all downstream metabolites (d5-MA, d5-PGA, and d5-GSH conjugates). This allows for orthogonal validation via LC-MS/MS Multiple Reaction Monitoring (MRM) without signal dilution from endogenous non-labeled aromatic acids .

Enantioselective Kinetics of Styrene Oxide

Styrene oxide exists as (R)- and (S)-enantiomers, and its biotransformation is highly stereospecific. The toxicity of SO is largely dictated by the clearance rate of these enantiomers. Human mEH exhibits a significantly higher

Quantitative Kinetic Parameters

| Enzyme System | Substrate | Apparent | Reference | |

| Human Liver mEH | (S)-Styrene Oxide | ~6000 | ~5x higher than (R)-SO | Benchchem |

| Human Liver mEH | (R)-Styrene Oxide | ~1000 | Lower than (S)-SO | Benchchem |

| Actinobacterial GST (GrStyI) | (S)-Styrene Oxide | 1.2 ± 0.1 | 76 ± 3 | ACS Catalysis |

Self-Validating Experimental Protocol: In Vitro Metabolism

To accurately map the clearance of d5-styrene oxide, the experimental design must account for the high chemical reactivity of the epoxide. The following protocol utilizes Human Liver Microsomes (HLM) and is engineered as a self-validating system —incorporating intrinsic mass balance checks and non-enzymatic degradation controls.

Step-by-step in vitro metabolic stability workflow using d5-styrene oxide.

Step-by-Step Methodology

Step 1: System Preparation & Control Setup

-

Action: Prepare a 10 mM stock of ring-d5 styrene oxide in LC-MS grade acetonitrile.

-

Causality: Epoxides are prone to spontaneous hydrolysis in aqueous solutions. Storing the stock in an aprotic solvent prevents premature degradation.

-

Validation Check: Prepare a "Zero-Enzyme" control (buffer + d5-SO) and a "Zero-Time" control (HLM quenched before d5-SO addition) to establish the baseline for non-enzymatic hydrolysis.

Step 2: HLM Incubation

-

Action: In a 1.5 mL Eppendorf tube, combine 1 mg/mL HLM, 100 mM potassium phosphate buffer (pH 7.4), and 5 mM GSH. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding d5-styrene oxide (final concentration: 10

M). -

Causality: The inclusion of GSH is mandatory to activate the GST pathway alongside the mEH pathway. Without GSH, the assay will artificially skew clearance data solely toward styrene glycol formation.

Step 3: Reaction Quenching

-

Action: At designated time intervals (e.g., 0, 5, 15, 30, 60 minutes), extract a 50

L aliquot and immediately plunge it into 150 -

Causality: Ice-cold acetonitrile serves a dual purpose: it instantly denatures microsomal proteins to halt enzymatic activity, and it rapidly drops the dielectric constant of the solution, preventing further spontaneous hydrolysis of the labile epoxide.

Step 4: Extraction and LC-MS/MS Analysis

-

Action: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze via LC-MS/MS operating in negative electrospray ionization (ESI-) mode for d5-MA/d5-PGA and positive mode (ESI+) for d5-GSH conjugates.

-

System Validation (Mass Balance): The molar sum of remaining d5-styrene oxide, d5-styrene glycol, d5-MA, d5-PGA, and d5-GSH conjugates must equal 100% (±5%) of the initial substrate spike. A deviation >5% indicates unmeasured covalent binding to microsomal proteins or volatile loss.

Conclusion